ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate
Description
Historical Development and Contemporary Relevance of Four-Membered Oxygen Heterocycles (Oxetanes) in Organic Synthesis
The study of oxetanes, or trimethylene oxides, dates back over a century. Initially regarded as mere chemical curiosities due to their inherent ring strain, their synthesis and reactivity were subjects of academic interest. The strained nature of the four-membered ring, with endocyclic angles deviating significantly from the ideal tetrahedral angle, results in a substantial ring strain energy of approximately 25.5 kcal/mol. nih.gov This inherent strain makes oxetanes susceptible to ring-opening reactions, a characteristic that was historically a primary focus of their chemistry. imperial.ac.ukresearchgate.net
Early synthetic methods were often challenging, limiting the widespread exploration of this heterocyclic system. However, the discovery of oxetane-containing natural products with significant biological activities, such as Taxol (Paclitaxel), sparked a renaissance in oxetane (B1205548) chemistry. acs.orgutexas.edu This pivotal discovery demonstrated that the oxetane motif could be a stable component of complex and biologically relevant molecules.
In contemporary organic synthesis, oxetanes are no longer viewed simply as reactive intermediates but as valuable building blocks. imperial.ac.ukacs.org Modern synthetic methodologies have made a diverse range of substituted oxetanes more accessible. imperial.ac.ukresearchgate.net Their unique combination of properties—small size, polarity, and a distinct three-dimensional geometry—has made them attractive motifs in drug discovery. acs.orgnih.govnih.gov Medicinal chemists now frequently incorporate the oxetane ring to fine-tune the physicochemical properties of drug candidates, such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The ability of the oxetane ring to act as a bioisostere for other common functional groups, like gem-dimethyl or carbonyl groups, has further solidified its importance in modern synthetic and medicinal chemistry. researchgate.netnih.gov
Importance of the Oxetane-2-carboxylate Motif in Synthetic Design
Within the broader class of oxetanes, the oxetane-2-carboxylate motif represents a particularly valuable and versatile scaffold for synthetic chemists. The presence of a carboxylic acid ester at the 2-position of the oxetane ring introduces a key functional handle that can be readily transformed into a variety of other functional groups. This allows for the diversification of the oxetane core, enabling the synthesis of a library of compounds for screening in drug discovery programs.
The synthesis of oxetanes bearing functional groups directly on the ring has historically been a challenge. rsc.org However, recent advances have provided efficient routes to these valuable building blocks. For instance, rhodium-catalyzed O-H insertion reactions of diazo compounds with alcohols, followed by an intramolecular C-C bond-forming cyclization, have emerged as a powerful strategy for the synthesis of diversely functionalized oxetanes, including 2,2-disubstituted derivatives. rsc.org This methodology allows for the introduction of substituents at the 2-position with a high degree of control.
Role of Fluorinated Aromatic Systems in Modulating Molecular Properties and Reactivity in Chemical Research
The introduction of fluorine atoms into organic molecules, particularly into aromatic systems, is a widely employed strategy in medicinal chemistry to modulate a compound's properties and enhance its biological activity. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are responsible for these effects.
Incorporating fluorine into an aromatic ring can have a profound impact on a molecule's physicochemical properties. For instance, fluorination can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. This property is often exploited to block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. A classic example of this strategy is the development of the cholesterol-lowering drug Ezetimibe.
Furthermore, fluorine can participate in favorable interactions with biological targets. The electronegative fluorine atom can engage in hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity of a ligand for its receptor. The strategic placement of fluorine atoms can therefore lead to more potent and selective drugs. The presence of a fluorinated aromatic system in a molecule like ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate is thus a deliberate design element aimed at imparting favorable properties.
Overview of Research Trajectories for this compound and Structurally Analogous Compounds
While specific research dedicated exclusively to this compound is not extensively documented in the public domain, its chemical structure places it within a well-researched class of compounds, namely 2-aryl-oxetane-2-carboxylates. Research in this area has primarily focused on the development of synthetic methods to access these compounds and their potential application as building blocks in medicinal chemistry.
A significant advancement in the synthesis of this class of molecules is the rhodium-catalyzed O-H insertion of aryl-ester diazo compounds into 2-bromoethanol, followed by a base-mediated C-C bond-forming cyclization. This method has been shown to be effective for a variety of aryl-substituted oxetane-2-carboxylates, providing a reliable route to these structures. rsc.org The table below, adapted from the work of Bull and co-workers, showcases the scope of this reaction with various aryl diazoacetates, which are precursors to the corresponding 2-aryl-oxetane-2-carboxylates. rsc.org
| Entry | Aryl Group (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Ethyl 2-phenyloxetane-2-carboxylate | 86 |
| 2 | 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenyl)oxetane-2-carboxylate | 85 |
| 3 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenyl)oxetane-2-carboxylate | 84 |
| 4 | 4-Bromophenyl | Ethyl 2-(4-bromophenyl)oxetane-2-carboxylate | 81 |
| 5 | 3-Chlorophenyl | Ethyl 2-(3-chlorophenyl)oxetane-2-carboxylate | 79 |
| 6 | 2-Chlorophenyl | Ethyl 2-(2-chlorophenyl)oxetane-2-carboxylate | 75 |
Data adapted from Bull, J. A. et al. Org. Biomol. Chem., 2015, 13, 9946-9950. rsc.org
This synthetic route demonstrates the feasibility of preparing this compound in good yield, as the electronic properties of the 4-fluorophenyl group are similar to the other halogenated phenyl groups that were successfully employed.
The research trajectory for these compounds is heavily influenced by the increasing demand for novel, three-dimensional fragments in drug discovery. nih.govrsc.org The 2-aryl-oxetane-2-carboxylate scaffold provides a unique combination of a polar heterocyclic core with an aromatic substituent and a functionalizable ester group. This makes them attractive starting points for the synthesis of more complex molecules with potential biological activity. Future research is likely to focus on the further functionalization of these oxetane building blocks and the evaluation of their biological properties in various therapeutic areas. The incorporation of the 4-fluorophenyl group, a common motif in many pharmaceuticals, suggests that analogs of this compound could be of significant interest in medicinal chemistry programs.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-15-11(14)12(7-8-16-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVPJWDMDIGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCO1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116554-01-7 | |
| Record name | ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity, Chemical Transformations, and Stability of the Oxetane 2 Carboxylate Framework
Ring-Opening Reactions of Oxetane-2-carboxylates
The significant strain energy of the oxetane (B1205548) ring is a primary driver for its reactivity, facilitating cleavage under various conditions to yield functionalized products. acs.org This process can be initiated by nucleophiles, electrophiles, acids, or reducing agents. magtech.com.cn For unsymmetrical oxetanes like ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate, the regioselectivity of the ring-opening is a critical aspect, governed by steric and electronic factors. magtech.com.cn
Nucleophilic ring-opening is a major class of reactions for oxetanes. magtech.com.cn In the case of this compound, there are two potential sites for nucleophilic attack: the highly substituted C2 carbon, which is bonded to both the 4-fluorophenyl and the carboxylate groups, and the unsubstituted C4 methylene (B1212753) carbon.
The regiochemical outcome of the reaction is heavily dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cn
Attack at the C4 Position (Sₙ2-type): Strong, unhindered nucleophiles typically attack the less substituted C4 carbon. magtech.com.cn This pathway is favored due to lower steric hindrance, following a classic Sₙ2 mechanism. The reaction results in the cleavage of the C4-O bond.
Attack at the C2 Position: Attack at the more substituted C2 carbon is sterically hindered but electronically favored, especially under acidic conditions that promote the formation of a partial positive charge on this tertiary carbon. magtech.com.cn Weak nucleophiles generally require acid catalysis to attack the more substituted carbon atom. magtech.com.cn
The regioselectivity is thus a competition between steric effects, which direct nucleophiles to the C4 position, and electronic effects, which can favor attack at the C2 position, particularly when the reaction proceeds through an intermediate with carbocationic character. magtech.com.cn
To facilitate ring-opening, especially with weak nucleophiles, catalytic activation of the oxetane ring is often necessary. nih.govresearchgate.net Both Brønsted and Lewis acids are effective for this purpose. researchgate.net
Lewis Acid Catalysis: Lewis acids such as indium(III) triflate (In(OTf)₃), scandium(III) triflate (Sc(OTf)₃), or boron trifluoride etherate (BF₃·(C₂H₅)₂O) can coordinate to the oxygen atom of the oxetane ring. nih.govresearchgate.net This coordination enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. researchgate.net This activation is often essential for reactions to proceed efficiently. nih.govacs.org
Brønsted Acid Catalysis: Protic acids can protonate the oxetane oxygen, which similarly activates the ring towards nucleophilic cleavage. magtech.com.cnresearchgate.net This is a common mechanism in acid-catalyzed ring-opening and isomerization reactions.
The use of a catalyst not only increases the reaction rate but can also influence the regioselectivity of the nucleophilic attack. magtech.com.cn
Isomerization Phenomena of Oxetane-Carboxylic Acid and Ester Derivatives
A significant aspect of the chemistry of oxetane-2-carboxylates is the intrinsic instability of their corresponding carboxylic acid forms, which can readily isomerize to form more stable heterocyclic structures. nih.govacs.orgchemrxiv.org This phenomenon has been identified as a potential issue in synthesis and storage, as it can lead to low yields or impure samples. nih.govresearchgate.net
Recent studies have revealed that many oxetane-carboxylic acids are unstable and can isomerize into γ-lactones, sometimes even without an external catalyst upon storage at room temperature or with gentle heating. nih.govacs.org The mechanism is believed to involve an intramolecular proton transfer from the carboxylic acid group to the oxetane oxygen. rogue-scholar.org This protonation activates the ring, which is then opened by a nucleophilic attack from the carboxylate anion at the C4 methylene group, proceeding through a concerted or stepwise Sₙ2 displacement. rogue-scholar.org This rearrangement is typically exoenergic, leading to a thermodynamically more stable five-membered lactone ring. rogue-scholar.org While this isomerization is most pronounced for the free carboxylic acids, the ethyl ester can undergo hydrolysis to the acid, which then becomes susceptible to this rearrangement.
The stability of the oxetane-carboxylic acid framework is highly dependent on the substituents attached to the ring. nih.gov Certain structural features can either accelerate or inhibit the isomerization process.
Electronic and Steric Effects of Substituents: The presence of bulky substituents on the oxetane ring, particularly large (hetero)aromatic groups at the C2 position, can enhance the stability of the molecule. nih.gov It is presumed that these bulky groups may conformationally stabilize the oxetane ring. nih.gov
Presence of Basic Groups: Zwitterionic structures, such as those containing a basic imidazole (B134444) group, have been shown to be stable. The high basicity of the nitrogen heterocycle can prevent the intramolecular protonation of the oxetane oxygen, which is the initial step of the isomerization, thereby stabilizing the compound. nih.gov
The table below summarizes the observed stability of various 2-substituted oxetane-3-carboxylic acids, highlighting the influence of the substituent on the tendency to isomerize.
| Compound (Oxetane-Carboxylic Acid) | Substituent at C2 | Observed Stability | Isomerization Conditions |
|---|---|---|---|
| 1a | Spirocyclic pyrrolidine | Unstable | Isomerized upon storage at room temperature |
| 2a | Hydrogen | Unstable | ~16% isomerization after 1 month at room temperature; complete after 1 year |
| 3a | Phenyl | Stable at room temperature | Isomerized upon heating (100 °C, dioxane/water) |
| 5a | 4-Chlorophenyl | Stable at room temperature | Isomerized upon heating (100 °C, dioxane/water) |
| 8a | Imidazolyl (zwitterionic) | Stable | Remained stable even upon heating |
Data sourced from Chalyk, et al. (2022). nih.gov
Functional Group Interconversions of the Ethyl Ester Moiety
The ethyl ester group of this compound is a versatile handle for further chemical modifications. It can undergo a variety of standard functional group interconversions common to carboxylic acid esters. imperial.ac.uk
Key transformations include:
Hydrolysis: The ester can be saponified under basic conditions (e.g., NaOH) or hydrolyzed under acidic conditions to yield the corresponding oxetane-2-carboxylic acid. nih.gov This carboxylic acid is the substrate for the isomerization reactions discussed previously.
Reduction: The ester can be reduced to a primary alcohol, [2-(4-fluorophenyl)oxetan-2-yl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. imperial.ac.ukfiveable.me Under carefully controlled conditions with specific reagents, such as one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures, the ester can be partially reduced to the corresponding aldehyde. imperial.ac.uk
Amidation: Reaction with primary or secondary amines (aminolysis) can convert the ethyl ester into the corresponding amide. This reaction is often facilitated by heat or catalysis.
Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol can replace the ethyl group with another alkyl or aryl group, forming a new ester.
The following table summarizes these primary transformations.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid |
| Reduction (to alcohol) | LiAlH₄, then H₂O | Primary Alcohol |
| Reduction (to aldehyde) | DIBAL-H (1 eq.), -78 °C | Aldehyde |
| Amidation | R₂NH (amine) | Amide |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester |
General transformations applicable to the ethyl ester moiety. imperial.ac.ukfiveable.me
Hydrolysis under Acidic and Basic Conditions: Oxetane Ring Integrity Considerations
The hydrolysis of the ester group in this compound can be achieved under both acidic and basic conditions, though the stability of the oxetane ring is a critical consideration.
Under basic conditions , such as saponification using sodium hydroxide (B78521) (NaOH), the ester can be hydrolyzed to the corresponding carboxylate salt. This is a common method for synthesizing oxetane-carboxylic acids from their methyl or ethyl esters. However, the stability of the resulting oxetane-carboxylic acid can be variable, with some derivatives being prone to isomerization and rearrangement, particularly upon heating. For many oxetane-carboxylic acids with bulky aromatic substituents, the structure remains stable at room temperature after formation.
Under acidic conditions , the hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Generally, the first step in electrophilic aromatic substitution (EAS) reactions, which is the attack of the electrophile on the aromatic ring, is the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com This disruption results in a high-energy carbocation intermediate. masterorganicchemistry.com Vigorous acidic conditions, such as refluxing with a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), have been shown to hydrolyze similar fluorinated phenyl esters. acs.org It is crucial to control the reaction conditions, as harsh acidic environments can potentially lead to the opening of the strained oxetane ring.
The integrity of the oxetane ring during these transformations is a key factor. While many oxetane-containing compounds are stable under standard hydrolytic conditions, the inherent ring strain makes them susceptible to ring-opening reactions under more forceful conditions, such as prolonged heating or strong acid catalysis.
| Condition | Reagents | General Outcome on Ester | Considerations for Oxetane Ring |
|---|---|---|---|
| Basic (Saponification) | Aqueous NaOH or KOH | Hydrolysis to carboxylate salt | Generally stable, but resulting acid may be unstable to heat |
| Acidic | Aqueous H₂SO₄ or HBr/AcOH | Hydrolysis to carboxylic acid | Risk of ring-opening under harsh conditions (e.g., high heat) |
Reduction of the Ester Group
The ester functionality of this compound can be reduced to a primary alcohol, yielding (2-(4-fluorophenyl)oxetan-2-yl)methanol. Standard reducing agents are employed for this transformation.
Common reagents for this type of ester reduction include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). These powerful hydrides readily reduce esters to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at reduced temperatures to control reactivity. While these are standard procedures, attempts to reduce similar ester functionalities on oxetane derivatives have sometimes proven challenging, indicating that reaction conditions must be carefully optimized.
| Reducing Agent | Typical Solvent | Product | Key Considerations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Primary Alcohol | Requires anhydrous conditions; highly reactive |
| Diisobutylaluminium Hydride (DIBAL-H) | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Primary Alcohol | Can be more selective than LiAlH₄; often used at low temperatures |
Transformations Involving the 4-Fluorophenyl Substituent
The 4-fluorophenyl group offers a site for further molecular elaboration through reactions targeting the aromatic ring.
Aromatic Substitution Reactions on the Fluorophenyl Ring
The 4-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS). The fluorine atom influences both the reactivity of the ring and the regioselectivity of the substitution. Due to its high electronegativity, fluorine is an inductively deactivating group, making the ring less reactive towards electrophiles than benzene (B151609) itself. wikipedia.org However, through resonance, the fluorine atom's lone pairs can donate electron density into the ring, which directs incoming electrophiles to the ortho and para positions. wikipedia.org Since the para position is already occupied by the oxetane moiety, substitution is directed to the positions ortho to the fluorine atom (positions 3 and 5 of the phenyl ring).
Typical EAS reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃). youtube.com The deactivating nature of the fluorine requires conditions that are often slightly harsher than those used for benzene.
Cross-Coupling Reactions of Halogenated Oxetane Derivatives
For cross-coupling reactions, a halogenated derivative of this compound is typically required, for example, ethyl 2-(4-fluoro-3-iodophenyl)oxetane-2-carboxylate. Such compounds are valuable substrates for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Several key cross-coupling reactions could be employed:
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comugr.es This is a versatile method for forming biaryl structures.
Heck Reaction : This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. mdpi.comlibretexts.org
Sonogashira Coupling : This method forms a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov
These reactions are generally carried out under mild conditions and exhibit high functional group tolerance, making them suitable for complex molecules containing the oxetane framework. wikipedia.org
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl |
| Heck | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂) + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | Aryl-Alkynyl |
Computational and Theoretical Investigations of Ethyl 2 4 Fluorophenyl Oxetane 2 Carboxylate and Oxetane Systems
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in characterizing the electronic landscape of oxetane (B1205548) derivatives. nih.govacs.org For ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate, the electronic structure is significantly influenced by the interplay of the oxetane ring, the 4-fluorophenyl substituent, and the ethyl carboxylate group.
The fluorine atom on the phenyl ring acts as a strong electron-withdrawing group, influencing the charge distribution across the entire molecule. This inductive effect can impact the reactivity of the oxetane ring, particularly its susceptibility to nucleophilic or electrophilic attack. acs.org Theoretical calculations can quantify this effect through population analysis, generating electrostatic potential maps that visualize electron-rich and electron-deficient regions.
Table 1: Representative Calculated Electronic Properties of Substituted Oxetanes
| Property | Typical Calculated Value/Description | Significance for this compound |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ~5-7 eV | Indicates high kinetic stability, characteristic of the oxetane scaffold. |
| Dipole Moment | ~2-4 D | The presence of the oxygen heteroatom and polar substituents (F, COOEt) results in a significant molecular dipole, influencing solubility and intermolecular interactions. nih.gov |
| Mulliken Atomic Charges | O: ~ -0.4 to -0.6 e C2: ~ +0.3 to +0.5 e C4: ~ +0.1 to +0.3 e | Reveals the polarized nature of the C-O bonds, with C2 (bearing two electron-withdrawing groups) being highly electrophilic. |
Note: The values in this table are illustrative and based on general findings for similarly substituted oxetanes. Specific calculations for this compound would be required for precise values.
Conformational Analysis and Stereoelectronic Effects in Oxetane-2-carboxylates
The four-membered oxetane ring is not perfectly planar but adopts a puckered conformation to alleviate torsional strain. acs.orgillinois.edu The degree of puckering is influenced by the nature and position of substituents. acs.org For this compound, the two bulky substituents at the C2 position are expected to enforce a significant pucker. X-ray crystallographic and computational studies on similar systems show puckering angles typically ranging from 10° to 20°. acs.org
Conformational analysis also involves determining the preferred orientation of the ethyl carboxylate group. Rotation around the C2-ester bond is subject to stereoelectronic effects, where orbital interactions stabilize certain conformations over others. A key interaction is the anomeric effect, which involves the donation of electron density from an oxygen lone pair (nO) into an adjacent antibonding orbital (σ*). nih.govresearchgate.net In this case, interactions between the oxetane ring oxygen's lone pairs and the antibonding orbitals of the C-C and C=O bonds of the ester group can influence the rotational barrier and preferred dihedral angle. These interactions are crucial for defining the molecule's three-dimensional shape, which in turn affects its biological activity and physical properties. baranlab.org
Table 2: Key Structural and Conformational Parameters for Substituted Oxetanes
| Parameter | Typical Range/Value | Relevance to this compound |
|---|---|---|
| Ring Puckering Angle | 10° - 20° | The geminal disubstitution at C2 increases steric strain, favoring a more puckered conformation compared to the parent oxetane. acs.org |
| C-O Bond Length (ring) | 1.44 - 1.46 Å | Slightly longer than in acyclic ethers due to ring strain. acs.org |
| C-C Bond Length (ring) | 1.53 - 1.55 Å | Typical for sp³-sp³ carbon bonds within a strained ring. acs.org |
| C-O-C Bond Angle (ring) | ~90° - 92° | Highly compressed compared to the ideal tetrahedral angle, indicative of significant angle strain. acs.org |
Note: The values are based on general X-ray and computational data for substituted oxetanes.
Mechanistic Elucidation of Synthetic and Transformation Pathways via Computational Modeling
Computational modeling is a cornerstone for understanding the mechanisms of reactions involving oxetanes. The synthesis of 2-aryl-oxetane-2-carboxylates can often be achieved via the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound (like an aryl glyoxylate) and an alkene. nih.govbeilstein-journals.orgnih.gov Theoretical studies of this reaction help to explain its regio- and stereoselectivity by modeling the transition states of competing pathways. researchgate.netorganic-chemistry.org Calculations can distinguish between concerted and stepwise (via a diradical intermediate) mechanisms, and predict the most favorable approach of the reactants. nih.govcambridgescholars.com
Furthermore, computational studies are vital for investigating the transformation of oxetanes, such as their characteristic ring-opening reactions. acs.org Theoretical calculations can model the reaction pathways under acidic or nucleophilic conditions, identifying transition state structures and calculating activation energy barriers. acs.orgconsensus.app For instance, in the ring-opening of fluorinated oxetanes, DFT calculations have shown that destabilizing electrostatic interactions can direct the regioselectivity of the nucleophilic attack, a finding that aligns with experimental observations. acs.orgacs.org These models provide a rational basis for predicting how substituents, like the 4-fluorophenyl group, will influence the rate and outcome of such reactions. acs.org
Structure-Reactivity Relationships within Oxetane Scaffolds
By combining electronic structure calculations and mechanistic modeling across a range of substituted oxetanes, clear structure-reactivity relationships can be established. The inherent ring strain of approximately 25 kcal/mol makes oxetanes susceptible to ring-opening, providing a thermodynamic driving force for many reactions. acs.orgnih.gov
The substituents at the C2 position are particularly influential. Electron-withdrawing groups, such as the phenyl and carboxylate moieties in the title compound, stabilize the partial negative charge on the oxygen atom but increase the electrophilicity of the C2 carbon. This electronic setup makes the C2 position a prime target for nucleophilic attack. Computational studies can quantify these relationships by correlating calculated properties (e.g., atomic charges, orbital energies) with experimentally observed reaction rates.
Moreover, the presence of a fluorine atom can subtly but significantly alter reactivity. Theoretical investigations on α-fluorinated oxetanes have demonstrated that electrostatic and hyperconjugative effects of the fluorine atom can control the stereoselectivity of ring-opening reactions. acs.org Similar principles apply to the 4-fluorophenyl group, where the remote fluorine atom's inductive effect is transmitted through the aromatic system to the oxetane ring, modulating its reactivity profile.
Applications of Oxetane 2 Carboxylates As Versatile Building Blocks in Organic Synthesis
Construction of Complex Polycyclic and Spirocyclic Architectures
Oxetane-2-carboxylates are instrumental in the synthesis of intricate polycyclic and spirocyclic frameworks, which are significant structural motifs in many biologically active compounds. researchgate.net The inherent ring strain of the oxetane (B1205548) ring can be strategically exploited to drive reactions that form larger, more complex ring systems.
One common strategy involves the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, to form the oxetane ring. bohrium.comrsc.org This method has been successfully employed to create functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives. bohrium.comrsc.org These spirocyclic oxetanes are versatile intermediates that can be further elaborated into more complex structures. bohrium.comrsc.org For instance, a telescoped three-step sequence involving the Paternò-Büchi reaction has been developed to produce functionalized spirocyclic oxetanes as single isomers. bohrium.comrsc.org
Another approach to spirocyclic oxetanes involves a C–H insertion reaction as a key step. thieme-connect.com This method provides an efficient and scalable route to a series of spiro-oxetanes that can be used as scaffolds for drug discovery. thieme-connect.com The resulting spirocyclic systems can be further functionalized through standard transformations to generate libraries of diverse compounds. thieme-connect.com The synthesis of spirocyclic oxetane-fused benzimidazoles has also been reported, highlighting the utility of these building blocks in creating novel heterocyclic systems. mdpi.com
The table below summarizes selected examples of complex architectures synthesized from oxetane derivatives.
| Starting Material | Reaction Type | Product Architecture | Reference |
| Cyclic Ketones and Maleic Anhydride Derivatives | Paternò–Büchi Reaction | Functionalized Spirocyclic Oxetanes | bohrium.comrsc.org |
| Arylacetate Derivatives | C–H Insertion | Spiro-Oxetanes | thieme-connect.com |
| 2-oxa-7-azaspiro[3.5]nonane | Oxidative Cyclization | Spirocyclic Oxetane-Fused Benzimidazole | mdpi.com |
Utility in Ring Expansion and Rearrangement Reactions to Diverse Heterocycles
The strain inherent in the four-membered ring of oxetane-2-carboxylates makes them excellent substrates for ring expansion and rearrangement reactions, providing access to a wide array of heterocyclic compounds. acs.org These transformations often proceed under mild conditions and can be controlled to yield specific heterocyclic systems.
One notable application is the reaction of oxetanes with α-imino carbenes, generated from N-sulfonyl-1,2,3-triazoles, which can be controlled to produce either 2-iminotetrahydrofurans or larger 15-membered aza-macrocycles. nih.govrsc.org The outcome of the reaction is dependent on the reaction concentration, with dilute conditions favoring the formation of the five-membered ring and concentrated conditions leading to the macrocycle. nih.govrsc.org This diversity-oriented synthesis approach allows for the creation of a variety of complex heterocycles from a common oxetane starting material. nih.govrsc.org
Furthermore, oxetanes can undergo ring expansion to form other valuable heterocyclic structures. For example, the reaction of oxetanes with sulfur-stabilized carbanions can lead to the formation of tetrahydrofurans. beilstein-journals.org Additionally, intramolecular cyclization of 3-amido oxetanes has been shown to produce 2-oxazolines. researchgate.net It has also been observed that certain oxetane-carboxylic acids can unexpectedly isomerize into lactones upon storage or gentle heating, a transformation that can be synthetically useful for preparing novel molecules. acs.orgnih.gov
The following table provides examples of heterocycles synthesized through ring expansion and rearrangement of oxetanes.
| Oxetane Derivative | Reagent/Condition | Resulting Heterocycle | Reference |
| Oxetane | N-sulfonyl-1,2,3-triazole (dilute) | 2-Iminotetrahydrofuran | nih.govrsc.org |
| Oxetane | N-sulfonyl-1,2,3-triazole (concentrated) | 15-Membered Aza-macrocycle | nih.govrsc.org |
| Oxetane | Sulfur-stabilized carbanion | Tetrahydrofuran (B95107) | beilstein-journals.org |
| 3-Amido oxetane | In(OTf)3 | 2-Oxazoline | researchgate.net |
| Oxetane-carboxylic acid | Heat/Storage | Lactone | acs.orgnih.gov |
Synthesis of Chiral Synthons and Enantioenriched Fragments
Oxetane-2-carboxylates are valuable precursors for the synthesis of chiral synthons and enantioenriched fragments, which are crucial components in the development of pharmaceuticals and other bioactive molecules. nsf.gov The synthesis of enantiomerically pure oxetanes can be achieved through various asymmetric methods.
One approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson etherification to form the oxetane ring. acs.org This method has been used to prepare enantioenriched 2-aryl-substituted oxetanes with good enantiomeric excesses. acs.org Another strategy is the catalytic asymmetric synthesis of oxetanes from silyl (B83357) enol ethers and trifluoropyruvate using a chiral copper(II) complex. beilstein-journals.org
Furthermore, the desymmetrization of prochiral oxetanes provides an efficient route to chiral building blocks. For example, a chiral Brønsted acid can catalyze the intramolecular desymmetrization of an oxetane by a sulfur or selenium nucleophile to generate chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.gov This method allows for the creation of all-carbon quaternary stereocenters.
The table below highlights key methods for the synthesis of chiral oxetane-derived synthons.
| Method | Starting Materials | Chiral Product | Key Feature | Reference |
| Enantioselective Reduction and Cyclization | β-Halo ketones | Enantioenriched 2-aryl-substituted oxetanes | Chiral reducing catalyst | acs.org |
| Catalytic Asymmetric Synthesis | Silyl enol ethers and trifluoropyruvate | Asymmetric oxetanes | Chiral Cu(II) complex | beilstein-journals.org |
| Asymmetric Desymmetrization | Prochiral oxetanes with internal nucleophiles | Chiral tetrahydrothiophenes and tetrahydroselenophenes | Chiral Brønsted acid catalyst | nsf.gov |
Integration into Chemical Probes and Fragment Libraries for Exploration of Chemical Space
Oxetane-2-carboxylates and their derivatives are increasingly being incorporated into chemical probes and fragment libraries to explore new areas of chemical space. researchgate.net The unique three-dimensional structure and physicochemical properties of the oxetane ring make it an attractive scaffold for fragment-based drug discovery (FBDD). researchgate.netmdpi.com
The introduction of an oxetane moiety can influence a molecule's conformation and physicochemical properties, such as solubility and metabolic stability. mdpi.com These characteristics are highly desirable in the design of high-quality compound libraries for drug discovery. researchgate.net The synthesis of diversely functionalized oxetanes, including di-, tri-, and tetra-substituted derivatives, provides a range of building blocks for creating novel molecular scaffolds. researchgate.net
For example, 2-(arylsulfonyl)oxetanes have been developed as designer 3D fragments for screening libraries. dntb.gov.ua The synthesis of these novel oxetane functional groups allows for the exploration of new chemical space and the identification of potential kinase inhibitors. mdpi.com The rigid structure of spirocyclic oxetanes also makes them optimal starting points for the rapid generation of drug-like lead compounds. thieme-connect.com
| Oxetane-Based Fragment/Library | Application | Desired Property | Reference |
| Di-, tri-, and tetra-substituted oxetanes | Fragment-based drug discovery | Exploration of new chemical space | researchgate.net |
| 2-(Arylsulfonyl)oxetanes | Fragment screening | 3-Dimensionality | dntb.gov.ua |
| Spirocyclic oxetanes | Drug discovery scaffolds | Structural rigidity | thieme-connect.com |
| Novel oxetane derivatives | Kinase inhibitor identification | Modulation of physicochemical properties | mdpi.com |
Role in the Design of Novel Bioisosteric Replacements
Oxetane-containing moieties are increasingly utilized in medicinal chemistry as bioisosteric replacements for other common functional groups. digitellinc.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. u-tokyo.ac.jp The oxetane ring, due to its unique electronic and steric properties, can serve as a suitable replacement for groups like gem-dimethyl, carbonyl, and even benzamide (B126) functionalities. beilstein-journals.orgdigitellinc.com
The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile sites without significantly increasing lipophilicity. nih.gov Similarly, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group. u-tokyo.ac.jpnih.gov This has been shown to improve aqueous solubility and metabolic stability in some drug candidates. nih.gov
Aryl amino-oxetanes have been investigated as potential bioisosteres for benzamides, which are present in numerous approved drugs. digitellinc.com These oxetane analogs often exhibit improved physicochemical properties, such as higher aqueous solubility and metabolic stability, while maintaining desirable low LogD values. digitellinc.com Furthermore, 3-oxetanols have been explored as bioisosteric replacements for carboxylic acids, offering a way to maintain hydrogen-bonding capacity while decreasing acidity and increasing lipophilicity. nih.gov
The following table illustrates the role of oxetanes as bioisosteres.
| Original Functional Group | Oxetane Bioisostere | Potential Advantages | Reference(s) |
| gem-Dimethyl | 3,3-Disubstituted oxetane | Blocks metabolic sites, maintains lower lipophilicity | beilstein-journals.orgnih.gov |
| Carbonyl | Oxetane | Improves aqueous solubility and metabolic stability | u-tokyo.ac.jpnih.gov |
| Benzamide | Aryl amino-oxetane | Higher aqueous solubility, improved metabolic stability | digitellinc.com |
| Carboxylic Acid | 3-Oxetanol | Decreased acidity, increased lipophilicity | nih.gov |
Emerging Research Directions and Future Outlook for Ethyl 2 4 Fluorophenyl Oxetane 2 Carboxylate Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of highly substituted oxetanes, particularly those with quaternary centers like ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate, remains a significant challenge. nih.govresearchgate.net Traditional methods such as the Paternò–Büchi reaction or intramolecular Williamson etherification often face limitations regarding substrate scope, selectivity, and harsh reaction conditions. nih.govthieme-connect.com Emerging research is focused on overcoming these hurdles through innovative and sustainable approaches.
Key Research Thrusts:
Photocatalysis and C-H Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for constructing oxetane (B1205548) rings under mild conditions. nih.govthieme-connect.com One innovative strategy involves the direct conversion of unactivated sp³ alcohols into oxetanes, bypassing the need for pre-functionalized substrates. nih.govresearchgate.net This approach, which can be initiated by affordable organic photocatalysts, utilizes a hydrogen atom transfer (HAT) mechanism to generate α-hydroxy radicals that subsequently engage in ring-forming reactions. nih.govthieme-connect.com For the synthesis of 2-aryl-oxetane-2-carboxylates, photocatalytic methods involving α-ketoesters or the decarboxylation of 2-aryl oxetane-2-carboxylic acids are being explored to provide access to key intermediates and final products without relying on high-energy UV light. organic-chemistry.orgresearchgate.net
Flow Chemistry: Continuous flow technology offers a scalable and sustainable alternative to traditional batch processing for the synthesis of oxetane derivatives. nih.gov Flow reactors can improve reaction efficiency, safety, and control over reaction parameters, which is particularly beneficial for reactions involving unstable intermediates like 3-oxetanyllithium. nih.gov Applying flow chemistry to reactions like the Paternò–Büchi cycloaddition has been shown to increase conversion and yield while significantly reducing irradiation time. illinois.edu
Biocatalysis: The use of enzymes for the enantioselective synthesis and ring-opening of oxetanes is a burgeoning area of research. repec.orgresearchgate.net Engineered halohydrin dehalogenases, for example, have been developed to catalyze both the formation of chiral oxetanes and their subsequent nucleophilic ring-opening with high efficiency and enantioselectivity. repec.orgresearchgate.net This biocatalytic platform provides a green and highly selective route to chiral γ-substituted alcohols and functionalized oxetanes, which are valuable building blocks in pharmaceutical synthesis. repec.org
Novel Cyclization Strategies: Researchers are developing new C–C bond-forming cyclization reactions to access diversely substituted oxetanes. One such method involves the rhodium-catalyzed O–H insertion of a β-bromohydrin into a diazo compound, followed by a base-mediated cyclization. rsc.org This sequence has been successfully applied to the synthesis of various 2-aryl-oxetane-2-carboxylates, demonstrating its utility for creating medicinally relevant fragments. rsc.orgresearchgate.net
| Method | Catalyst/Reagent Examples | Key Advantages | Reference(s) |
| Photocatalysis/C-H Functionalization | Iridium or organic photocatalysts (e.g., 4CzIPN) | Mild conditions, avoids pre-functionalization of substrates, high functional group tolerance. | nih.gov |
| Flow Chemistry | Continuous flow reactors | Enhanced safety, scalability, improved reaction efficiency and control. | nih.govillinois.edu |
| Biocatalysis | Engineered Halohydrin Dehalogenases (HHDHs) | High enantioselectivity, sustainable (uses water as solvent), operates under mild conditions. | repec.orgresearchgate.net |
| Novel Cyclization | Rh₂(OAc)₄ for O-H insertion; LiHMDS for cyclization | Provides access to highly substituted oxetanes, including 2,2-disubstituted systems. | rsc.org |
Exploration of Novel Catalytic Systems for Oxetane Functionalization and Transformation
Beyond the synthesis of the oxetane ring itself, its subsequent functionalization and transformation are critical for creating molecular diversity. The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, a property that can be harnessed synthetically. beilstein-journals.orgnih.gov Research in this area is focused on developing novel catalytic systems that can control the reactivity and selectivity of these transformations.
Key Research Thrusts:
Asymmetric Ring-Opening: A significant goal is the development of catalytic asymmetric methods for the desymmetrization of prochiral oxetanes or the kinetic resolution of racemic mixtures. Chiral Brønsted acids have shown promise in catalyzing the intramolecular ring-opening of oxetanes by sulfur and selenium nucleophiles, generating all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.govnih.gov This approach provides rapid access to highly functionalized chiral building blocks. rsc.org
Photoredox and Transition Metal Catalysis: The combination of photoredox catalysis with transition metals is enabling new modes of oxetane reactivity. For instance, zirconocene (B1252598) and photoredox co-catalysis has been used for the regioselective radical ring-opening of oxetanes to produce more-substituted alcohols. thieme-connect.com Cobalt-based catalysts have been employed for the carbonylation of oxetanes to synthesize γ-lactones, a transformation with high atom economy that is attractive for industrial applications. researchgate.netbeilstein-journals.org
Lewis Acid Catalysis: Lewis acids like indium(III) triflate have been shown to be effective catalysts for the intramolecular ring-opening of 3-amido oxetanes to form 2-oxazolines. rsc.org This mild protocol provides a new route to valuable heterocyclic products, including natural products and ligands for asymmetric catalysis. rsc.org
Radical Functionalization: Visible-light photoredox catalysis is also a key technology for generating oxetane-based radicals for C–C bond formation while preserving the four-membered ring. researchgate.netacs.org Decarboxylative strategies starting from oxetane-3-carboxylic acids have been used to generate tertiary benzylic radicals that can undergo conjugate additions, enabling the synthesis of complex 3-aryl-3-alkyl substituted oxetanes. acs.orgacs.org
| Catalytic System | Catalyst/Reagent Examples | Transformation Type | Key Features | Reference(s) |
| Chiral Brønsted Acids | Chiral Phosphoric Acids | Asymmetric Ring-Opening/Desymmetrization | High enantioselectivity, generates quaternary stereocenters. | nsf.govnih.gov |
| Photoredox/Transition Metal | Ir(ppy)₃ / Cp₂Zr(OTf)₂; Co₂(CO)₈ | Radical Ring-Opening; Carbonylative Ring-Expansion | Novel reactivity, regioselective C-O cleavage, high atom economy. | beilstein-journals.orgthieme-connect.com |
| Lewis Acids | In(OTf)₃ | Intramolecular Ring-Opening/Cyclization | Mild conditions, rapid access to other heterocyclic systems (e.g., oxazolines). | rsc.org |
| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir-based photocatalysts | Radical C-C Bond Formation (Ring-Preserving) | Mild generation of radicals for functionalization. | acs.orgacs.org |
Advanced Analytical Techniques for Characterization of Oxetane-2-carboxylate Derivatives
The precise structural elucidation of complex molecules like this compound is fundamental to understanding their chemistry and function. Advanced analytical techniques are indispensable for confirming the constitution, configuration, and conformation of these strained heterocyclic systems.
Key Techniques and Applications:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for characterizing oxetane derivatives. The protons on the oxetane ring typically appear in a characteristic region of the ¹H NMR spectrum. For a 2,2-disubstituted oxetane, the protons at the C4 position (α to the oxygen) are the most deshielded, while the C3 protons are more shielded. illinois.edu The substitution pattern significantly influences the chemical shifts due to changes in ring puckering and proximity effects. illinois.edu Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for unambiguously assigning signals, especially for complex substitution patterns.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel oxetane derivatives. Electron ionization (EI) mass spectrometry can provide information about fragmentation patterns, which can be diagnostic for the oxetane core. nih.gov Electrospray ionization (ESI) is commonly used for analyzing polar derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including relative and absolute stereochemistry. It also offers precise data on bond lengths, bond angles, and the degree of ring puckering, which for substituted oxetanes can deviate from planarity. illinois.eduacs.org This information is vital for understanding the conformational preferences that can influence biological activity. acs.org
| Technique | Information Provided | Application to Oxetane-2-carboxylates | Reference(s) |
| ¹H & ¹³C NMR | Connectivity, chemical environment of nuclei, stereochemistry (via coupling constants and NOE). | Protons at C4 (α to oxygen) typically appear at δ 4.0-5.0 ppm. C2 (quaternary carbon) would be a singlet in the ¹³C NMR spectrum. | illinois.edu |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Confirmation of molecular formula; fragmentation may involve ring-opening or loss of the ester group. | nih.gov |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, conformation (ring puckering), absolute stereochemistry. | Unambiguous structural proof, crucial for computational modeling and structure-activity relationship studies. | acs.org |
Synergistic Approaches Combining Synthesis with Computational Design
The integration of computational chemistry with experimental synthesis represents a powerful strategy for accelerating research in oxetane chemistry. In silico methods can provide deep mechanistic insights, predict molecular properties, and guide the design of new synthetic targets and catalysts, thereby reducing the trial-and-error nature of experimental work.
Key Research Thrusts:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of oxetane synthesis and ring-opening reactions. rsc.orgrsc.org By mapping potential energy surfaces, researchers can identify transition states, calculate activation barriers, and rationalize observed selectivities. rsc.orgresearchgate.net For instance, DFT studies have been used to support proposed mechanisms in catalytic asymmetric ring-opening reactions and to understand the factors controlling selectivity in photocatalytic processes. nsf.govresearchgate.net
Prediction of Physicochemical Properties: Computational models can predict key properties of oxetane derivatives that are relevant to medicinal chemistry, such as solubility, lipophilicity, and metabolic stability. magtech.com.cnrsc.org Structure-property relationship studies using computational methods can help prioritize synthetic targets with improved drug-like profiles. rsc.org For example, calculations can assess how the introduction of a fluorophenyl group at the C2 position influences the molecule's electrostatic potential and hydrogen bonding capability.
Rational Catalyst Design: Computational screening can be employed to design and optimize catalysts for specific transformations. By modeling the interaction between a substrate, catalyst, and reagents, researchers can predict which catalyst architectures will lead to higher efficiency and selectivity, guiding the synthetic effort toward the most promising candidates.
Understanding Reactivity: Computational studies have been instrumental in understanding the unique reactivity of radicals on strained four-membered rings. acs.org Calculations have shown that benzylic radicals on an oxetane ring are less stable and more delocalized compared to their unstrained counterparts, which explains their high reactivity and tendency to undergo irreversible Giese additions, leading to high product yields in functionalization reactions. acs.org
| Computational Method | Application in Oxetane Chemistry | Insights Gained | Reference(s) |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition state energies, IRC analysis. | Understanding reaction pathways, rationalizing stereochemical outcomes, predicting reaction feasibility. | rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Simulation of polymer properties, conformational analysis. | Predicting material properties (e.g., glass transition temperature) of oxetane-based polymers. | rsc.org |
| Quantum Mechanics (QM) | Calculation of molecular properties like enthalpy of formation, electrostatic potential. | Guiding the design of energetic materials, understanding bioisosteric relationships. | magtech.com.cnrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
